molecular formula C14H10ClN3O2S B2410488 N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-08-9

N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2410488
CAS No.: 851945-08-9
M. Wt: 319.76
InChI Key: RSZVFICFJKLRPJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic organic compound belonging to the class of thiazolopyrimidines. These are fused bicyclic heterocyclic systems containing bridgehead nitrogen atoms, a structure that is of significant interest in medicinal chemistry and drug discovery . While specific biological data for this compound is not available in the public domain, compounds within the thiazolo[3,2-a]pyrimidine scaffold are recognized for a broad spectrum of pharmacological activities. Thiazolo[3,2-a]pyrimidine derivatives have been extensively investigated as core structures in the development of novel anticancer agents. Related compounds have demonstrated potent inhibitory effects on pivotal cellular signaling pathways. For instance, certain pyrazolo[3,4-d]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives have been designed as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, exhibiting significant anti-proliferative activity against various cancer cell lines with IC50 values in the nanomolar range . The mechanism of action for this class often involves competing with ATP for binding at the kinase domain, leading to the disruption of cell proliferation and survival signals in cancer cells . This makes this compound a valuable chemical tool for researchers exploring new oncological targets, structure-activity relationships (SAR) of kinase inhibitors, and mechanisms to overcome multidrug resistance in cancer. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVFICFJKLRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor modulator.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine core. Examples include:

  • N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H10ClN3O2S
Molecular Weight319.77 g/mol
LogP2.2946
Polar Surface Area48.198 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the thiazolo-pyrimidine core allows for significant interaction with enzymes and receptors involved in inflammatory processes and cancer proliferation.

  • Anti-inflammatory Activity : Research indicates that this compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring enhance its antiproliferative activity, possibly through apoptosis induction in cancer cells .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxicity of thiazolo-pyrimidine derivatives, this compound exhibited significant inhibition of cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 23.30 µM .
  • In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor size significantly compared to control groups. In a rat model of induced inflammation, it reduced paw edema by over 50%, indicating strong anti-inflammatory potential .

Comparative Analysis with Related Compounds

A comparative analysis with other thiazolo-pyrimidine derivatives highlights the unique efficacy of this compound:

Compound NameIC50 (µM) COX-2 InhibitionCytotoxicity (MCF-7) IC50 (µM)
N-(4-chlorophenyl)-3-methyl...0.04 ± 0.0123.30
N-(4-fluorobenzyl)-3-methyl...0.05 ± 0.0230.00
N-(2-chlorobenzyl)-3-methyl...0.06 ± 0.0328.00

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of aniline derivatives (e.g., 4-chloroaniline) with thiazolopyrimidine precursors. Key steps include:

  • Solvent selection : Acetic acid or dimethylformamide (DMF) under reflux (60–100°C) for 6–12 hours .
  • Catalysts : Sodium acetate or palladium/copper catalysts to enhance yield (70–85%) .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) to obtain high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., 4-chlorophenyl resonance at δ 7.3–7.5 ppm) .
  • IR : Peaks at 1680–1700 cm1^{-1} indicate carbonyl groups (5-oxo and carboxamide) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 335 [M+H]+^+) validate molecular weight .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray diffraction : Single-crystal analysis (e.g., SHELXL refinement) reveals puckered thiazolopyrimidine cores and dihedral angles (e.g., 80.94° between fused rings) .
  • Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H···O bonds) stabilizing crystal packing .

Q. What strategies address low yields in multi-step syntheses of derivatives?

  • Methodology :

  • Step optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to precursor) and temperature (80°C vs. 100°C) .
  • Catalyst screening : Test Pd(OAc)2_2 or CuI for coupling reactions (yield improvement: 15–20%) .
  • Byproduct analysis : Use HPLC-MS to trace undesired intermediates and modify protecting groups .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity?

  • Methodology :

  • SAR studies : Compare IC50_{50} values of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) in kinase assays .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR) .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodology :

  • Meta-analysis : Pool data from diverse assays (e.g., cell viability vs. enzymatic activity) to identify assay-specific biases .
  • Dose-response validation : Repeat experiments with standardized protocols (e.g., 72-hour incubation for cytotoxicity) .

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